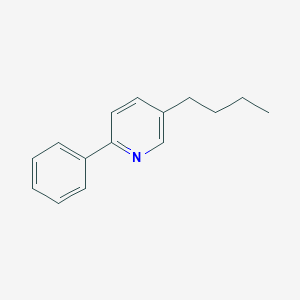
5-丁基-2-苯基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-2-phenylpyridine is an organic compound with the molecular formula C15H17N It is a derivative of pyridine, where the pyridine ring is substituted with a butyl group at the 5-position and a phenyl group at the 2-position
科学研究应用
5-Butyl-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Similar compounds such as 2-phenylpyridine derivatives have been reported to interact with various biological targets
Mode of Action
It’s known that the interaction of similar compounds with their targets often results in changes at the molecular and cellular levels . The specific interactions and resulting changes for 5-Butyl-2-phenylpyridine would require further investigation.
Biochemical Pathways
Similar compounds such as 2-phenylpyridine derivatives have been reported to influence various biochemical pathways
Result of Action
Similar compounds have been reported to induce various molecular and cellular effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The reaction typically requires mild conditions and is tolerant of various functional groups .
Industrial Production Methods
In an industrial setting, the production of 5-Butyl-2-phenylpyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.
化学反应分析
Types of Reactions
5-Butyl-2-phenylpyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives .
相似化合物的比较
Similar Compounds
2-Phenylpyridine: A related compound with a phenyl group at the 2-position but lacking the butyl group.
2-Butylpyridine: Similar structure but with a butyl group at the 2-position instead of the 5-position.
5-Phenylpyridine: Contains a phenyl group at the 5-position but no butyl group.
Uniqueness
5-Butyl-2-phenylpyridine is unique due to the presence of both a butyl and a phenyl group on the pyridine ring. This dual substitution can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
属性
IUPAC Name |
5-butyl-2-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-7-13-10-11-15(16-12-13)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAVSAOASSCFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2446898.png)
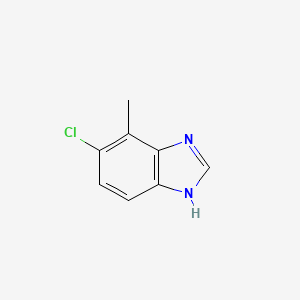
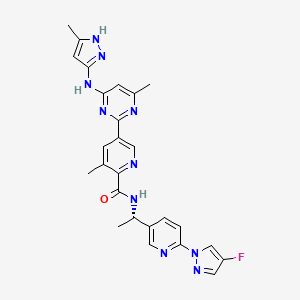
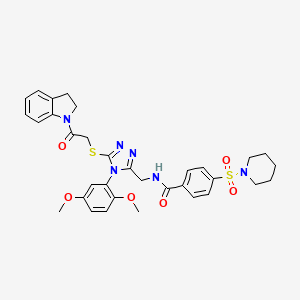
![3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2446903.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2446905.png)
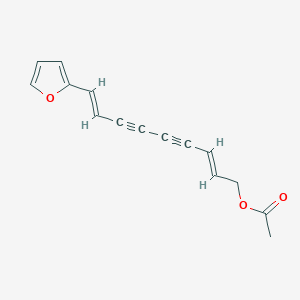
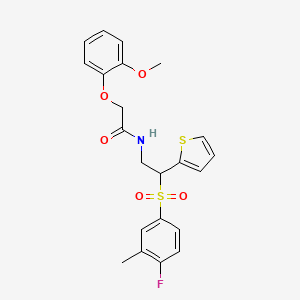
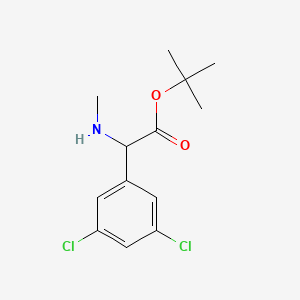
![Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2446912.png)
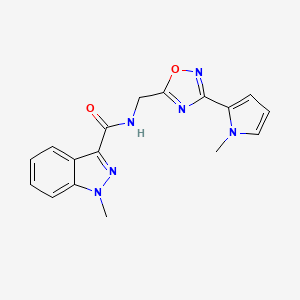
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2446915.png)
![1-Piperidineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2446916.png)
![1-(3-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2446919.png)
